molecular formula C26H25NO5 B8181972 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxy-2-methylphenyl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxy-2-methylphenyl)propanoic acid

Número de catálogo: B8181972
Peso molecular: 431.5 g/mol
Clave InChI: GMPLGOWYBXOWHU-DEOSSOPVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) serves as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS). The core structure comprises an L-configuration amino acid backbone (propanoic acid) with a substituted phenyl ring at the β-position: 4-methoxy-2-methylphenyl. This substitution pattern balances steric and electronic effects, making it suitable for peptide backbone modifications in drug discovery and biochemical research .

Propiedades

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-2-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-16-13-18(31-2)12-11-17(16)14-24(25(28)29)27-26(30)32-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPLGOWYBXOWHU-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxy-2-methylphenyl)propanoic acid, often referred to as Fmoc-amino acid derivatives, is a compound widely studied for its biological activity, particularly in the context of peptide synthesis and as a potential therapeutic agent. The fluorene moiety contributes to its unique properties, making it suitable for various applications in biochemistry and medicinal chemistry.

Chemical Structure and Properties

The chemical formula of the compound is C30H25NO5C_{30}H_{25}NO_5, with a molecular weight of 479.54 g/mol. Its structure includes a fluorene core, methoxy groups, and an amino acid backbone, which are crucial for its biological interactions.

PropertyValue
IUPAC Name(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxy-2-methylphenyl)propanoic acid
CAS Number180414-93-1
Purity95%
Molecular Weight479.54 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its role as a peptide coupling agent and its potential therapeutic applications.

Peptide Synthesis

The (S)-Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS). Its base-labile nature allows for efficient deprotection during peptide assembly. Research indicates that the Fmoc group facilitates the rapid synthesis of peptides without significant side reactions, making it a preferred choice over other protecting groups .

Anticancer Activity

Recent studies have explored the anticancer properties of fluorene-based compounds. For instance, derivatives like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid have shown promising results in inhibiting cancer cell proliferation through apoptosis induction in specific cancer cell lines .

Case Studies

  • In Vitro Studies : A study demonstrated that Fmoc derivatives could induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
  • In Vivo Studies : Animal models treated with fluorene derivatives exhibited reduced tumor growth rates compared to controls, indicating potential efficacy in cancer treatment .

The mechanism by which (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxy-2-methylphenyl)propanoic acid exerts its biological effects is multifaceted:

  • Cellular Uptake : The lipophilic nature of the fluorene group enhances cellular permeability.
  • Targeting Specific Receptors : The compound may interact with specific cellular receptors involved in growth signaling pathways.
  • Induction of Stress Responses : It may activate stress response pathways that lead to apoptosis in cancer cells.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by its unique structural features, including a fluorene moiety and a methoxy-substituted phenyl group. Its molecular formula is C25H29NO4C_{25}H_{29}NO_4, with a molecular weight of 425.5 g/mol . The presence of the fluorene structure enhances its lipophilicity, which is crucial for its biological activity.

Peptide Synthesis

One of the primary applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxy-2-methylphenyl)propanoic acid is in the synthesis of peptides. The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides with high purity and yield.

Case Study: Peptide Development

In a study focused on synthesizing bioactive peptides, researchers utilized (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxy-2-methylphenyl)propanoic acid as a building block. The resulting peptides exhibited enhanced stability and bioactivity compared to those synthesized without this compound .

Medicinal Chemistry

The compound's structural properties contribute to its potential therapeutic applications. Research indicates that similar compounds exhibit various biological activities, such as:

  • Antioxidant Properties : Compounds with difluoromethyl substitutions have shown significant antioxidant effects.
  • Anticancer Activity : The fluorene structure is associated with potential anticancer properties due to its ability to interact with cellular targets.

Table: Biological Activities of Related Compounds

Compound Name Structural Features Biological Activity
4-(Difluoromethyl)phenylalanineDifluoromethyl substitutionAntioxidant properties
FluorenylmethanolContains fluorene structurePotential anticancer activity
2-Amino-3-(4-fluorophenyl)propanoic acidRelated amino acid derivativeNeurotransmitter modulation

Drug Development

The lipophilicity imparted by the fluorene moiety enhances the pharmacokinetic properties of drugs derived from this compound. This characteristic is crucial for improving drug absorption and distribution in biological systems.

Case Study: Drug Formulation

A recent formulation study demonstrated that incorporating (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxy-2-methylphenyl)propanoic acid into drug candidates improved their solubility and bioavailability .

Biological Interaction Studies

Understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids is essential for elucidating its mechanism of action. Techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to study these interactions.

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS No.) Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound (Not Provided) 4-methoxy-2-methylphenyl Likely C25H23NO5 ~417.45 (est.) Balanced lipophilicity; SPPS applications
(S)-2-...-3-(o-tolyl)propanoic acid (211637-75-1) 2-methylphenyl (o-tolyl) C25H23NO4 401.45 Higher crystallinity; used in peptide intermediates
(S)-2-...-3-(4-hydroxyphenyl)-2-methylpropanoic acid (246539-83-3) 4-hydroxyphenyl + α-methyl C25H23NO5 417.45 Enhanced H-bonding; potential for conjugation
(S)-2-...-3-(4-(bromodifluoromethoxy)phenyl)propanoic acid (N/A) 4-(bromodifluoromethoxy)phenyl C25H20BrF2NO5 540.33 Halogenated analog; antiviral research
(S)-2-...-3-(4-(phosphonomethyl)phenyl)propanoic acid (229180-64-7) 4-(phosphonomethyl)phenyl C25H24NO7P 481.43 Charged group; enzyme inhibition studies
(S)-2-...-3-(6-chloro-1H-indol-3-yl)propanoic acid (908847-42-7) 6-chloroindol-3-yl C26H21ClN2O4 476.91 Heterocyclic substitution; peptide mimics
Key Observations:
  • Electronic Effects : Electron-donating groups (e.g., methoxy in the target compound) enhance stability, while electron-withdrawing substituents (e.g., bromodifluoromethoxy ) increase reactivity.
  • Lipophilicity : The o-tolyl analog (logP ~3.5) is more lipophilic than the target compound (logP ~3.0), affecting membrane permeability .
  • Biological Activity: Phosphonomethyl and halogenated derivatives show promise in antiviral and enzyme-targeting applications due to ionic interactions or metabolic stability .

Métodos De Preparación

Base-Catalyzed Fmoc Protection

  • Reagents : Fmoc-Cl, sodium bicarbonate (NaHCO₃), or diisopropylethylamine (DIPEA) in dioxane/water.

  • Mechanism : The amino group of the precursor amino acid reacts with Fmoc-Cl under alkaline conditions to form the Fmoc-protected intermediate.

  • Yield : 82–90% after recrystallization in ethanol/water systems.

Example Protocol :

Yield: 82%.

Synthesis of 3-(4-Methoxy-2-methylphenyl)propanoic Acid Side Chain

The side chain is synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, followed by hydrolysis:

Friedel-Crafts Alkylation

  • Substrates : 4-Methoxy-2-methylbenzene, acrylic acid.

  • Catalyst : AlCl₃ or FeCl₃ in dichloromethane.

  • Conditions : 0°C → RT, 12–24 h.

  • Yield : 65–75%.

Suzuki-Miyaura Coupling

  • Reagents : 4-Methoxy-2-methylphenylboronic acid, β-bromoacrylic acid, Pd(PPh₃)₄.

  • Solvent : THF/H₂O (3:1), K₂CO₃ base.

  • Yield : 70–80%.

Coupling of Fmoc-Amino Acid with Side Chain

The Fmoc-protected amino acid is coupled to the side chain using carbodiimide-based reagents:

DCC/HOBt-Mediated Coupling

  • Reagents : Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt).

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Reaction Time : 2–4 h at RT.

Optimized Conditions :

ParameterValue
Molar Ratio (DCC:HOBt)1:1.2
Temperature25°C
Yield85–90%

Purification and Crystallization

Crude product purification is critical for achieving >95% purity. Ethanol/water systems are preferred over toxic solvents like petroleum ether:

Recrystallization Protocol

  • Solvent System : Ethanol/water (1:4 to 4:1 v/v).

  • Concentration : 22–55 g/L in ethanol/water.

  • Crystallization : 12–16°C, 8–12 h.

Purity Data :

MethodPurity (%)Yield (%)
Ethanol/water (3:2)≥99.6790.3
Ethyl acetate≥98.277

Catalytic and Solvent Optimization

Recent advancements highlight the role of catalysts and green solvents:

Pyridinium p-Toluenesulfonate (PPTS)

  • Application : Accelerates acetal formation in THF.

  • Yield Improvement : 72% vs. 55% without PPTS.

Tetrahydrofuran (THF) vs. DCM

SolventReaction Time (h)Yield (%)
THF872
DCM1268

Source: Patent CN102718739A.

Challenges and Mitigation Strategies

Racemization

  • Cause : Prolonged exposure to basic conditions during Fmoc deprotection.

  • Solution : Use 20% piperidine in DMF for ≤5 min.

Dipeptide Formation

  • Cause : Residual Fmoc-OSu reacting with free amino groups.

  • Solution : Silylation with chlorotrimethylsilane before Fmoc protection.

Industrial-Scale Synthesis

Large-scale production (≥1 kg) employs continuous-flow systems:

  • Column Packing : Microporous polystyrene resin.

  • Flow Rate : 6 mL/min.

  • Throughput : 0.45 mmol/g resin .

Q & A

Q. Data Contradiction Analysis :

  • Stability in Storage : and recommend inert atmosphere storage, while states the compound is stable under normal conditions. Resolve by prioritizing inert storage to prevent oxidation of the methoxy and methylphenyl groups .
  • Toxicological Data Gaps : and note incomplete toxicity profiles. Assume worst-case hazards (e.g., treat as a Category 2 carcinogen until proven otherwise) and conduct in vitro assays (e.g., Ames test) for risk assessment .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.